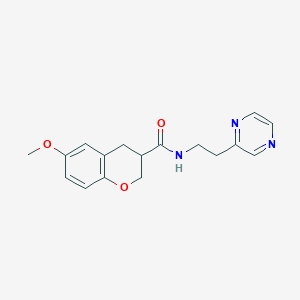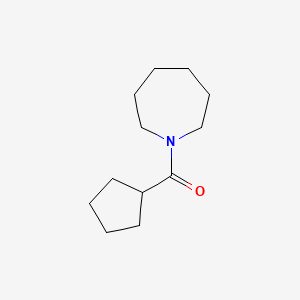![molecular formula C13H18N2O3 B7563836 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the diazepan family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety, sleep, and muscle relaxation. It is believed that this compound enhances the activity of GABA by binding to specific receptors, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone have been studied extensively. It has been shown to have anxiolytic and sedative effects, which are believed to be mediated through the GABA neurotransmitter system. In addition, this compound has been shown to have anticonvulsant and antipsychotic effects. It has also been studied for its potential use in cancer treatment, where it has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone in lab experiments is its ability to selectively target the GABA neurotransmitter system. This allows for more precise and specific studies on the effects of GABA modulation. However, one of the limitations of using this compound is its potential for side effects, such as sedation and dizziness, which may affect the results of the experiments.
Direcciones Futuras
There are several future directions for the study of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone. One direction is the development of more selective and potent compounds that target the GABA neurotransmitter system. Another direction is the study of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone has been achieved using various methods. One of the most common methods involves the reaction between 2-methylfuran-3-carboxylic acid and 1,4-diazepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with acetic anhydride to yield the final product. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have anxiolytic and sedative effects. It has also been studied for its potential use as an anticonvulsant and antipsychotic agent. In addition, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-[4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-12(4-9-18-10)13(17)15-6-3-5-14(7-8-15)11(2)16/h4,9H,3,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRCGDALTZZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B7563766.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B7563779.png)
![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)


![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)

![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)

![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)